molecular formula C17H23NO5 B558117 Boc-Hyp(Bzl)-OH CAS No. 54631-81-1

Boc-Hyp(Bzl)-OH

Cat. No. B558117
CAS RN: 54631-81-1
M. Wt: 321.4 g/mol
InChI Key: DGIGGVANZFKXLS-KGLIPLIRSA-N
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Description

Boc-Hyp(Bzl)-OH is a type of amino acid derivative and reagent . It has a molecular weight of 321.37 and a chemical formula of C₁₇H₂₃NO₅ .


Synthesis Analysis

Boc-Hyp(Bzl)-OH is used in peptide synthesis . It is also known as Boc-O-benzyl-L-hydroxyproline . The synthesis process typically involves solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of Boc-Hyp(Bzl)-OH is represented by the formula C₁₇H₂₃NO₅ . This indicates that it contains 17 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .


Chemical Reactions Analysis

Boc-Hyp(Bzl)-OH is suitable for Boc solid-phase peptide synthesis . This process involves the formation of peptide bonds to create a peptide chain .


Physical And Chemical Properties Analysis

Boc-Hyp(Bzl)-OH is a solid substance . It has a molecular weight of 321.37 . Its optical activity is [α]20/D −40±2°, c = 2% in ethanol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a melting point of approximately 70°C .

Scientific Research Applications

  • Solid-Phase Peptide Synthesis (SPPS) : Boc-Hyp(Bzl)-OH is used in SPPS, a technique widely employed in laboratories and in the pharmaceutical industry for synthesizing peptides. This method, which utilizes Boc/Bzl chemistry, is known for its reliability in synthesizing long and difficult polypeptides, and for its applications in producing C-terminal thioesters for native chemical ligation (Muttenthaler, Albericio & Dawson, 2015).

  • Synthesis of Bioactive Peptides : Boc-Hyp(Bzl)-OH is used in the synthesis of various bioactive peptides, including analogues of tuftsin. These peptides have been evaluated for their immunomodulatory activities, such as evoking interleukin 1 release from mouse peritoneal macrophages (Biondi et al., 1993).

  • Study of Peptide Conformations : The compound has been used in studies to understand peptide conformations, like the β-bend ribbon structure in peptides. Such studies are crucial for understanding protein structure and function (Valle et al., 1991).

  • Labeling of Peptides : It is also employed in the synthesis of labeled peptides, such as tritium-labeled Pro-Pro-Ile, which are used in various biochemical studies (Shevchenko et al., 2010).

  • Preparation of Protected Peptides : Boc-Hyp(Bzl)-OH is utilized in the preparation of fully protected peptides, which are significant in the convergent solid-phase peptide synthesis of large peptides or proteins (Albericio, Giralt & Eritja, 1991).

  • Synthesis of Collagen Analogues : This compound is also used in synthesizing collagen analogues, contributing to our understanding of the role of hydroxyproline in stabilizing the collagen triple helix, which is important for the study of connective tissue disorders (Sakakibara et al., 1973).

properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIGGVANZFKXLS-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474507
Record name Boc-Hyp(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Hyp(Bzl)-OH

CAS RN

54631-81-1
Record name Boc-Hyp(Bzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Sato, NG Park, T Kohno, T Maeda, JI Kim… - Biochemical and …, 1993 - Elsevier
Each of four basic residues of ω-conotoxin GVIA was replaced with alanine to study the role of basic residues for the binding of this toxin to N-type calcium channels. The activities of …
Number of citations: 64 www.sciencedirect.com
H Kuroda, S Kubo, N Chino, T Kimura… - … Journal of Peptide …, 1992 - Wiley Online Library
When L‐proline or O‐benzyl‐trans‐4–hydroxy‐L‐proline phenacyl ester was coupled with Boc‐amino acids in dimethylformamide using water‐soluble carbodiimide (WSCI) in the …
Number of citations: 23 onlinelibrary.wiley.com
K NikolicS, DH Coy, JA Vilchez‐Martinez… - … Journal of Peptide …, 1977 - Wiley Online Library
(Formyl‐sarcosine) 1 ‐LH‐RH (I), (acetyl‐sarcosine) 1 ‐LH‐RH (II), (2‐pyrrolidone‐4‐carboxylic acid) 1 ‐LH‐RH (III), (N‐methyl‐2‐pyrrolidone‐4‐carboxylic acid) 1 ‐LH‐RH (IV, …
Number of citations: 17 onlinelibrary.wiley.com
D Hagiwara, H Miyake, H Morimoto… - Journal of medicinal …, 1992 - ACS Publications
Substance P (SP) is a peptide comprising eleven amino acids. In 1931 von Euler and Gaddum1 suggested its ex-istence in the extract of mammalian and avian guts. The confirmed …
Number of citations: 47 pubs.acs.org
K Sato, Y Yamaguchi, Y Ishida… - Chemical biology & drug …, 2015 - Wiley Online Library
To study in detail the roles of basic amino acid residues in the activity of μ‐conotoxin GIIIA (μ‐ GIIIA ) and GIIIB (μ‐ GIIIB ), specific blockers of muscle sodium channels, seven analogs of …
Number of citations: 8 onlinelibrary.wiley.com
NA Acid, B Blocks, B Linkers, P Glycols - Citeseer
Number of citations: 0
Ж АККЕРМАНН, К АМРАЙН, Б КУН, АВ МАЙВЕГ… - 2015 - elibrary.ru
ПРОИЗВОДНЫЕ ИМИДАЗОЛИДИНОНА В КАЧЕСТВЕ ИНГИБИТОРОВ В 11b-HSD1 КОРЗИНА ПОИСК НАВИГАТОР ЖУРНАЛЫ КНИГИ ПАТЕНТЫ ПОИСК АВТОРЫ …
Number of citations: 0 elibrary.ru

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